(S)-2-(2-Methylfuran-3-carboxamido)pentanedioicacid
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Overview
Description
(S)-2-(2-Methylfuran-3-carboxamido)pentanedioicacid is a synthetic organic compound that belongs to the class of amides It features a furan ring substituted with a carboxamide group and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methylfuran-3-carboxamido)pentanedioicacid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Pentanedioic Acid Moiety: The final step involves the coupling of the furan-carboxamide intermediate with a pentanedioic acid derivative using standard peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Methylfuran-3-carboxamido)pentanedioicacid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biochemical studies.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-Methylfuran-3-carboxamido)pentanedioicacid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Methylfuran-3-carboxamido)butanedioicacid: A similar compound with a butanedioic acid moiety instead of pentanedioic acid.
(S)-2-(2-Methylfuran-3-carboxamido)hexanedioicacid: A similar compound with a hexanedioic acid moiety.
Uniqueness
(S)-2-(2-Methylfuran-3-carboxamido)pentanedioicacid is unique due to its specific combination of a furan ring, carboxamide group, and pentanedioic acid moiety. This structural arrangement may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H13NO6 |
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Molecular Weight |
255.22 g/mol |
IUPAC Name |
(2S)-2-[(2-methylfuran-3-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C11H13NO6/c1-6-7(4-5-18-6)10(15)12-8(11(16)17)2-3-9(13)14/h4-5,8H,2-3H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1 |
InChI Key |
MZLVQXFNQJPFNH-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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